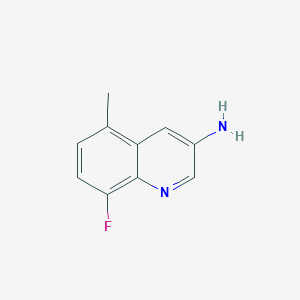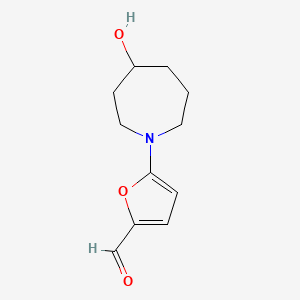![molecular formula C10H14O3 B13170447 Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)
Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3’-methylspiro[bicyclo[310]hexane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the bicyclo[31
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The exact mechanism of action for methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds have shown potential as antitumor agents.
Bicyclo[3.1.0]hexanes: These are prevalent in natural products and synthetic bioactive compounds.
Uniqueness
Methyl 3’-methylspiro[bicyclo[310]hexane-2,2’-oxirane]-3’-carboxylate is unique due to its spirocyclic structure, which imparts high ring strain and makes it a valuable synthetic intermediate
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
methyl 2'-methylspiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-9(8(11)12-2)10(13-9)4-3-6-5-7(6)10/h6-7H,3-5H2,1-2H3 |
Clé InChI |
POIOBEPDSAZLFG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(O1)CCC3C2C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





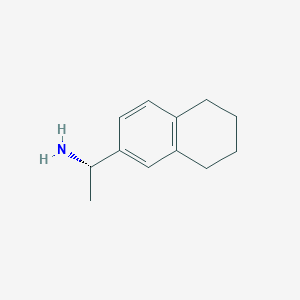
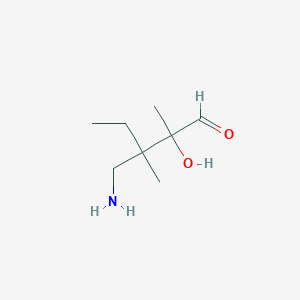
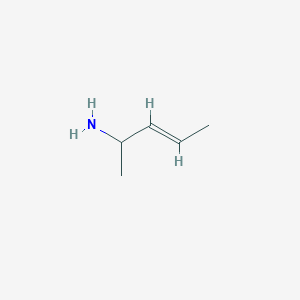
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)

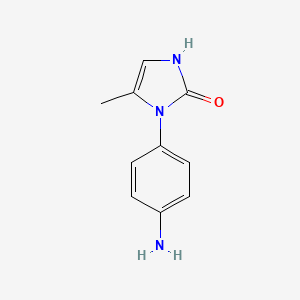
![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)


